molecular formula C20H23FN2O3S B2531605 N-(3-fluoro-4-methylphenyl)-2-(1-(phenylsulfonyl)piperidin-2-yl)acetamide CAS No. 1021118-19-3

N-(3-fluoro-4-methylphenyl)-2-(1-(phenylsulfonyl)piperidin-2-yl)acetamide

Cat. No. B2531605
CAS RN: 1021118-19-3
M. Wt: 390.47
InChI Key: KTXFNLGNPPAVLL-UHFFFAOYSA-N
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Description

The compound N-(3-fluoro-4-methylphenyl)-2-(1-(phenylsulfonyl)piperidin-2-yl)acetamide is a derivative of piperidine and acetamide, featuring a phenylsulfonyl group and a substituted phenyl ring. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related compounds with similar structural motifs, such as sulfonamide and piperidine groups, which are known for their biological activities, including antibacterial and enzyme inhibition properties .

Synthesis Analysis

The synthesis of related compounds involves multiple steps, starting with the reaction of benzenesulfonyl chloride with a piperidine derivative to yield a key intermediate, which is then further reacted with various electrophiles to introduce different substituents . For example, in one study, ethyl 1-(phenylsulfonyl)piperidin-4-carboxylate was synthesized and subsequently converted into a series of N-substituted derivatives . Another study describes the synthesis of N-aryl/aralkyl substituted acetamide derivatives by reacting benzenesulfonyl chloride with 1-aminopiperidine, followed by substitution at the nitrogen atom with different electrophiles . These methods could potentially be adapted for the synthesis of this compound.

Molecular Structure Analysis

The molecular structure of compounds in this class is typically confirmed using spectroscopic techniques such as 1H-NMR, IR, and mass spectrometry . These techniques provide detailed information about the molecular framework and the nature of the substituents attached to the core piperidine structure. The presence of the phenylsulfonyl group and other substituents can significantly influence the molecular conformation and, consequently, the biological activity of the compound.

Chemical Reactions Analysis

The chemical reactivity of such compounds is influenced by the functional groups present. The sulfonamide group is known for its role in medicinal chemistry due to its stability and the potential for hydrogen bonding, which can be crucial for biological interactions . The piperidine nucleus is a common feature in many biologically active compounds and can undergo various chemical reactions, including substitutions, to yield a diverse array of derivatives with different biological activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds, such as solubility, melting point, and stability, are determined by their molecular structure. The presence of polar groups like sulfonamide can enhance solubility in aqueous media, which is beneficial for biological applications. The steric and electronic effects of the substituents can also affect the compound's reactivity and interaction with biological targets .

Scientific Research Applications

Synthesis of Biologically Active Compounds

Research has delved into the synthesis of new derivatives with potential biological activities. For instance, a series of N-aryl/aralkyl substituted derivatives were synthesized to evaluate their inhibitory activities against enzymes such as acetylcholinesterase, butyrylcholinesterase, and lipoxygenase. These compounds displayed promising activity, suggesting their potential in therapeutic applications related to enzyme regulation (Khalid et al., 2014). Similarly, novel 3,4,5-trisubstituted-1,2,4-triazole analogues were synthesized, showing significant enzyme inhibitory activities, hinting at their therapeutic potential (Virk et al., 2018).

Modulation of Biological Pathways

Specific compounds like N-(3-fluorophenyl)-1-[(4-([(3S)-3-methyl-1-piperazinyl]methyl)phenyl)acetyl]-4-piperidinamine have been identified as novel small molecule agonists for motilin receptors, with implications for gastrointestinal motility modulation. This compound exhibited promising pharmacokinetic profiles and was selected for further development due to its potentiation of neuronal-mediated contractions of isolated gastric antrum tissue (Westaway et al., 2009).

Antibacterial and Antitumor Activities

A series of acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores were synthesized to evaluate their antibacterial potentials. These compounds demonstrated moderate inhibitory activities against various bacterial strains, suggesting their utility in addressing bacterial infections (Iqbal et al., 2017). Additionally, novel isoxazole compounds exhibited significant anti-tumor activities, underscoring the potential of such derivatives in cancer research and treatment (Hao-fei, 2011).

Enzyme Inhibition for Disease Management

Investigations into the structure-activity relationships of dual inhibitors for enzymes like phosphoinositide 3-kinase and mammalian target of rapamycin highlighted the importance of certain heterocyclic analogues in improving metabolic stability and therapeutic efficacy (Stec et al., 2011). Such research contributes to the development of targeted therapies for diseases associated with these enzymes.

properties

IUPAC Name

2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(3-fluoro-4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23FN2O3S/c1-15-10-11-16(13-19(15)21)22-20(24)14-17-7-5-6-12-23(17)27(25,26)18-8-3-2-4-9-18/h2-4,8-11,13,17H,5-7,12,14H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTXFNLGNPPAVLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CC2CCCCN2S(=O)(=O)C3=CC=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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